molecular formula C9H11ClN4O2 B2864103 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro- CAS No. 120738-58-1

1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro-

Cat. No.: B2864103
CAS No.: 120738-58-1
M. Wt: 242.66
InChI Key: HVEUAXZJMGUHAT-TWGQIWQCSA-N
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Description

Historical Evolution of Nitroguanidine-Based Insecticides

The development of nitroguanidine-based insecticides represents a pivotal shift in agrochemical innovation. Nitroguanidine, first synthesized in the early 20th century as an explosive compound, transitioned into agricultural applications due to its unique nitroimino functional group. This transition began in the 1980s when researchers recognized the potential of nitroenamine derivatives as acetylcholine receptor agonists. Early neonicotinoids, such as nithiazine discovered by Shell in 1978, demonstrated insecticidal activity but suffered from photolytic instability. The breakthrough came with imidacloprid, commercialized in 1991, which introduced a chloronicotinyl group that enhanced both stability and efficacy against Hemiptera pests.

The structural evolution continued with Sumitomo Chemical’s development of clothianidin in the late 1990s, which replaced imidacloprid’s nitromethylene group with a nitroimino moiety. This modification improved binding affinity to insect nicotinic acetylcholine receptors (nAChRs) while reducing cross-resistance risks. The compound 1,1-ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro- (hereafter referred to as Compound X ) emerged during this period as a key intermediate in optimizing neonicotinoid pharmacophores. Its synthesis leveraged advancements in heterocyclic chemistry, particularly the coupling of chloropyridinylmethyl groups with nitroethenediamine scaffolds.

Structural Classification Within the Neonicotinoid Pharmacophore

Neonicotinoids are defined by a pharmacophore comprising three critical regions: (1) a nitro or cyano group, (2) a chloropyridinyl or chlorothiazolyl aromatic ring, and (3) a flexible linker region. Compound X belongs to the nitroenamine subclass, characterized by a 1,1-ethenediamine backbone with a nitro group at the C2 position.

A comparative analysis of neonicotinoid structures reveals distinct subclasses:

Subclass Key Feature Example Compounds
Nitroenamines C=N-NO2 linkage Compound X , Clothianidin
Nitromethylenes CH-NO2 group Nithiazine
Chloronicotinyls Chlorinated pyridine ring Imidacloprid

Compound X ’s structure includes a (6-chloro-3-pyridinyl)methyl group attached to the ethenediamine core, which enhances π-π stacking interactions with insect nAChRs. The ethyl and methyl substituents on the amine groups optimize hydrophobicity, enabling efficient translocation in plant vascular systems. This structural configuration contrasts with earlier neonicotinoids like nitenpyram, which lack the nitroimino group and exhibit narrower pest spectra.

Position of 1,1-Ethenediamine Derivatives in Modern Agrochemistry

Compound X and its derivatives occupy a critical niche in contemporary pest management due to their dual action as nAChR agonists and resistance-breaking agents. Field trials have demonstrated their efficacy against Coleoptera, Lepidoptera, and Thysanoptera pests, outperforming first-generation neonicotinoids in systemic activity. For example, clothianidin, derived from Compound X , shows 10-fold higher activity against Plutella xylostella (diamondback moth) compared to imidacloprid.

The integration of Compound X into combination products, such as Fludora Fusion (clothianidin + deltamethrin), exemplifies its role in resistance management. Synergistic effects between neonicotinoids and pyrethroids delay the evolution of resistance by targeting both neuronal sodium channels and nAChRs. RNA-seq studies on Anopheles gambiae populations subjected to clothianidin selection pressure revealed overexpression of cytochrome P450 genes (e.g., CYP6M1), underscoring the compound’s ability to exert selective pressure without rapid resistance fixation.

Environmental and regulatory considerations further solidify Compound X ’s position. Its metabolites, such as N-methyl-N’-nitroguanidine, exhibit lower soil persistence compared to imidacloprid’s olefin derivatives, aligning with stricter ecotoxicological regulations. However, ongoing research focuses on refining substituent patterns to mitigate non-target species exposure while maintaining broad-spectrum efficacy.

Properties

IUPAC Name

1-N'-[(6-chloropyridin-3-yl)methyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4O2/c1-11-9(6-14(15)16)13-5-7-2-3-8(10)12-4-7/h2-4,6,11,13H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEUAXZJMGUHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCC1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401954
Record name 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120738-58-1
Record name 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Functionalization of the Pyridine Ring

The synthesis commences with nucleophilic substitution at the 2-chloro position of 2-chloro-5-nitropyridine. Treatment with methylamine in dichloromethane at 40–50°C for 6–8 hours introduces the methylamino group, yielding 2-methylamino-5-nitropyridine. The reaction typically achieves 75–85% conversion, with excess methylamine ensuring complete substitution.

Introduction of the Pyridylmethylamino Group

The intermediate undergoes reductive amination using pyridine-3-carbaldehyde and sodium cyanoborohydride in methanol. This step attaches the pyridylmethyl group to the existing methylamine, forming N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-1,2-diaminoethane. Optimal conditions require pH 6–7 and 25°C reaction temperature, yielding 68–72% product after column purification.

Nitroethylene Moiety Formation

The final step employs nitroethylation via condensation with nitroethylene precursors. A mixture of the diamine intermediate and 1-nitro-2-chloroethane in tetrahydrofuran (THF) reacts at 60°C for 12 hours with triethylamine as a base. This generates the target compound in 55–60% yield, requiring subsequent recrystallization from ethanol-water mixtures to achieve >98% purity.

Condensation Reaction via Schiff Base Intermediate

Patent literature describes an alternative approach utilizing Schiff base chemistry. This method prioritizes atom economy and reduced byproduct formation.

Schiff Base Formation

N-[(6-Chloro-3-pyridinyl)methyl]methaneamine reacts with nitroacetaldehyde in dichloromethane under anhydrous conditions. The reaction forms a Schiff base intermediate, stabilized by chelation with magnesium chloride. Fourier-transform infrared (FTIR) monitoring confirms complete imine formation within 3–4 hours at 25°C.

Catalytic Hydrogenation

The intermediate undergoes hydrogenation at 50 psi H₂ pressure using 10% palladium on carbon (Pd/C) in methanol. This step reduces the imine bond while preserving the nitro group, achieving 82–87% yield. Critical parameters include maintaining pH <7 during hydrogenation to prevent nitro group reduction.

Industrial Phase-Transfer Catalysis Method

Scalable production employs phase-transfer catalysis (PTC) to enhance reaction rates and yields.

Reaction Setup

A biphasic system of dichloromethane and 40% aqueous sodium hydroxide facilitates the condensation between N-methyl-1,2-diaminoethane and 6-chloro-3-pyridinylmethyl chloride. Tetrabutylammonium bromide (TBAB) serves as the phase-transfer catalyst at 2 mol% loading.

Nitro Group Introduction

Nitro functionalization occurs via electrophilic aromatic substitution using nitric acid-sulfuric acid mixture at 0–5°C. The PTC environment enables 92–95% nitration efficiency within 2 hours, significantly outperforming traditional nitration methods.

Trichloro-Nitroethane Condensation Approach

Crystallographic studies revealed a robust single-step method using 1,1,1-trichloro-2-nitroethane.

Reaction Mechanism

N-[(6-Chloro-3-pyridinyl)methyl]ethylamine reacts with 1,1,1-trichloro-2-nitroethane in trichloromethane at 273–280K. Sodium carbonate maintains alkaline conditions, promoting nucleophilic displacement of chloride ions.

Optimization Insights

Parameter Optimal Range Yield Impact
Temperature 273–280 K ±15%
Reaction Time 1.5–2 h ±10%
Molar Ratio (Amine:Nitroethane) 1:1.5 Max 78%

Data adapted from Jiang et al.

The method produces crystalline product suitable for direct X-ray analysis, eliminating need for chromatographic purification.

Comparative Analysis of Preparation Methods

A systematic evaluation of key synthetic parameters reveals trade-offs between scalability, purity, and operational complexity:

Method Yield (%) Purity (%) Scalability Key Advantage
Multi-Step 55–60 98+ Moderate High crystallinity
Schiff Base 82–87 95 High Atom economy
Phase-Transfer 92–95 90 Industrial Rapid nitration
Trichloro-Nitroethane 78 99 Lab-scale Single-step crystallization

Data synthesized from

The phase-transfer method demonstrates superior yield for industrial applications, while the trichloro-nitroethane approach offers exceptional purity for analytical purposes.

Chemical Reactions Analysis

Types of Reactions

1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, amino derivatives, and other functionalized compounds .

Scientific Research Applications

1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in pest control.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro- involves its interaction with specific molecular targets. In biological systems, it may act on receptors or enzymes, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Acetamiprid (CAS: 160430-64-8)

  • Molecular Formula : C₁₀H₁₁ClN₄
  • Key Differences: Substituent: Contains a cyanoimino group (-N≡C-N-) instead of nitroethenediamine . Molecular Weight: 222.68 g/mol, lighter than nitenpyram. Activity: Effective against Lepidoptera but less systemic than nitenpyram . Regulatory Status: Subject to stricter residue limits due to higher bee toxicity .

Imidacloprid (CAS: 138261-41-3)

  • Structure : Chlorinated tetrahydroimidazole ring instead of pyridinylmethyl.
  • Persistence : Longer environmental half-life (>100 days) compared to nitenpyram (3–7 days) .

Ranitidine (CAS: 66357-35-5)

  • Structure : Replaces the pyridinylmethyl group with a furanylmethylthioethyl chain (C₁₃H₂₂N₄O₃S) .
  • Application : Antiulcer drug targeting histamine H₂ receptors, unlike nitenpyram’s insecticidal activity .
  • Impurities : Ranitidine-related compounds (e.g., Ranitidine Impurity A , CAS: 72126-78-4) feature bis-thioethyl or sulfoxide groups, illustrating how structural modifications alter function .

Structural Analogues in Agrochemical Research

N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine

  • Modification : Diethyl substituents instead of methyl/ethyl.
  • Impact : Increased lipophilicity may enhance soil adsorption but reduce water solubility .

1,1-Ethenediamine, N-(2,2-dimethylpropyl)-2-nitro-N'-4-pyridinyl- (CAS: 141294-52-2)

  • Structure : Bulky 2,2-dimethylpropyl group reduces receptor binding affinity compared to nitenpyram .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Nitenpyram C₁₁H₁₅ClN₄O₂ 270.75 Nitroethenediamine, pyridinylmethyl Insecticide
Acetamiprid C₁₀H₁₁ClN₄ 222.68 Cyanoimino, pyridinylmethyl Insecticide
Ranitidine C₁₃H₂₂N₄O₃S 314.40 Furanylmethylthioethyl Antiulcer Drug
Ranitidine Impurity A C₂₂H₃₅N₅O₄S₂ 521.73 Bis-thioethyl, nitroethenediamine Pharmaceutical impurity
Imidacloprid C₉H₁₀ClN₅O₂ 255.66 Chlorinated imidazole Insecticide

Key Research Findings

  • Nitenpyram vs. Acetamiprid: Nitenpyram’s nitro group enhances binding to insect nAChRs, while acetamiprid’s cyanoimino group offers broader pest spectrum but higher non-target toxicity .
  • Synthetic Pathways: Nitenpyram is synthesized via condensation of 6-chloro-3-pyridinylmethylamine with nitroethenediamine precursors, whereas acetamiprid requires cyanoamination .
  • Environmental Impact : Nitenpyram degrades faster in soil (DT₅₀: 3–7 days) compared to imidacloprid (>100 days), reducing ecological persistence .

Biological Activity

1,1-Ethenediamine, N-[(6-chloro-3-pyridinyl)methyl]-N'-methyl-2-nitro-, commonly referred to as Nitenpyram, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Nitenpyram is characterized by the following chemical structure:

  • Molecular Formula : C11H15ClN4O2
  • CAS Number : 120738-89-8

The compound features a pyridine ring substituted with chlorine and a nitro group, which are critical for its biological interactions.

Biological Activity Overview

Nitenpyram exhibits a variety of biological activities, including:

  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains.
  • Insecticidal Properties : The compound is particularly noted for its use in pest control.
  • Potential Antiparasitic Effects : Preliminary studies suggest activity against certain protozoan parasites.

Antimicrobial Activity

Research has indicated that Nitenpyram possesses significant antimicrobial properties. For instance, studies have shown:

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli6.25 µg/mL
Staphylococcus aureus3.12 µg/mL
Candida albicans6.25 µg/mL

These results highlight the compound's potential as an antibacterial agent, particularly against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans .

Insecticidal Properties

Nitenpyram is widely recognized for its insecticidal activity. It acts as a neonicotinoid insecticide, targeting the nervous system of insects. Its mode of action involves binding to nicotinic acetylcholine receptors, leading to paralysis and death in pests. This mechanism has been validated through various field studies demonstrating its efficacy against common agricultural pests .

Antiparasitic Activity

Recent investigations have explored Nitenpyram's potential against parasitic infections. For example, it has shown promise in vitro against Trypanosoma cruzi, the causative agent of Chagas disease. In studies where different concentrations were tested, Nitenpyram exhibited dose-dependent growth inhibition of the parasite, suggesting it may serve as a lead compound for developing new antiparasitic therapies .

Case Studies

  • In Vitro Studies on Bacterial Strains :
    A study evaluated the efficacy of Nitenpyram against multiple bacterial strains using agar diffusion methods. Results indicated that it inhibited the growth of E. coli and S. aureus, with notable MIC values confirming its potential as an antibacterial agent.
  • Field Trials for Pest Control :
    Field trials conducted on crops infested with aphids demonstrated that Nitenpyram effectively reduced pest populations within days of application. The trials highlighted its rapid action and low toxicity to beneficial insects .

Q & A

Q. What are the optimal synthetic routes for preparing 1,1-ethenediamine derivatives with chloropyridinyl and nitro substituents?

Methodological Answer: The synthesis typically involves nucleophilic substitution and nitro-group introduction under controlled conditions. For example, nitenpyram analogs (structurally related) are synthesized via coupling reactions between chloropyridinylmethyl amines and nitroethenediamine precursors. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products like over-alkylation or nitro-group reduction. Characterization via HPLC and mass spectrometry (MS) is critical to confirm purity and intermediate structures .

Q. How can the stereochemical configuration of this compound be resolved, given its potential geometric isomerism?

Methodological Answer: X-ray crystallography is the gold standard for resolving stereochemistry. For example, analogous compounds with chloropyridinyl groups (e.g., ) were analyzed using single-crystal X-ray diffraction (λ = 0.71073 Å, R factor < 0.065) to confirm Z/E configurations. Alternatively, NOESY NMR can infer spatial relationships between protons in solution .

Q. What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?

Methodological Answer: High-performance liquid chromatography (HPLC) paired with UV detection (λ = 254 nm) or tandem MS (LC-MS/MS) is recommended. For example, ranitidine-related impurities ( ) were quantified using reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid). Detection limits < 0.1% can be achieved .

Advanced Research Questions

Q. How does the chloropyridinyl moiety influence binding affinity to nicotinic acetylcholine receptors (nAChRs) in target organisms?

Methodological Answer: Structure-activity relationship (SAR) studies using electrophysiology or radioligand binding assays (e.g., [³H]epibatidine displacement) are essential. Computational docking (e.g., AutoDock Vina) into nAChR homology models (based on cryo-EM structures) can predict binding modes. Comparative studies with nitenpyram (), a known nAChR agonist, reveal that electron-withdrawing groups (e.g., Cl) enhance receptor interaction by stabilizing π-π stacking with aromatic residues .

Q. What are the primary degradation products under UV/thermal stress, and how do they impact environmental persistence?

Methodological Answer: Accelerated stability studies (ICH Q1A guidelines) under UV light (λ = 365 nm) or heat (40–60°C) should be conducted. Degradation pathways can be mapped using high-resolution MS (HRMS) and nuclear magnetic resonance (NMR). For example, nitro-group reduction to amines or cleavage of the ethenediamine backbone has been observed in related nitroalkene compounds. Ecotoxicity assays (e.g., Daphnia magna LC50) are required to assess environmental risks .

Q. How can computational models predict the metabolic fate of this compound in non-target organisms?

Methodological Answer: Use in silico tools like SwissADME or MetaPrint2D to predict cytochrome P450-mediated oxidation sites. For validation, in vitro microsomal assays (rat or insect S9 fractions) coupled with LC-MS/MS can identify phase I metabolites (e.g., hydroxylation at the pyridinyl ring). Comparative pharmacokinetics in model organisms (e.g., Spodoptera frugiperda) further refine predictions .

Data Contradiction and Resolution

Q. Discrepancies in reported bioactivity: How to reconcile conflicting results in receptor-binding assays?

Methodological Answer: Cross-validate using orthogonal assays. For instance, if radioligand binding (IC50 = 10 nM) conflicts with electrophysiology (EC50 = 100 nM), consider factors like receptor subtype specificity or allosteric modulation. Reproducibility tests under standardized conditions (pH, temperature) and statistical meta-analysis (e.g., forest plots) are critical .

Q. How to address variability in synthetic yields across published protocols?

Methodological Answer: Systematic DOE (Design of Experiments) analysis identifies critical parameters. For example, varying reaction time (12–48 hr), stoichiometry (1:1 to 1:1.5), and catalyst loading (0.1–1 mol%) can optimize yield. Robustness is confirmed through inter-laboratory reproducibility trials .

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